N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S3/c1-12-4-5-14-15(11-12)29-20(17(14)18(21)24)22-19(25)13-6-8-23(9-7-13)30(26,27)16-3-2-10-28-16/h2-3,10,12-13H,4-9,11H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZCDFKWEZUIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
The compound has a complex molecular structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN3O4S2 |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 923416-37-9 |
This compound features a piperidine ring substituted with a thiophenesulfonyl group and a tetrahydrobenzo[b]thiophene moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler heterocyclic compounds. The key steps include the formation of the tetrahydrobenzo[b]thiophene framework followed by the introduction of the piperidine and thiophenesulfonyl groups. Various synthetic pathways have been explored, including:
- Formation of Tetrahydrobenzo[b]thiophene : Utilizing 2-amino-3-cyano derivatives as precursors.
- Piperidine Modification : Introducing functional groups through nucleophilic substitution reactions.
- Final Coupling Reactions : Combining all components to yield the final product.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM, indicating strong potential as an antitumor agent .
The biological activity appears to be mediated through apoptosis induction in cancer cells. The following findings highlight this mechanism:
- Cell Viability Reduction : Treatment with the compound led to a substantial reduction in cell viability by approximately 26.86% in MCF-7 cells.
- Apoptotic Induction : Flow cytometry analysis revealed increased early and late apoptotic cell populations, suggesting that the compound effectively triggers programmed cell death .
Other Biological Activities
In addition to its antitumor effects, preliminary studies suggest that this compound may also possess:
- Phosphodiesterase Inhibition : The compound has shown potential in inhibiting phosphodiesterase enzymes, which are involved in various signaling pathways related to cardiovascular health .
- Cytotoxicity Against Other Cancer Types : Additional evaluations have indicated activity against non-small cell lung cancer (NCI-H460) and central nervous system cancer (SF-268) with varying degrees of potency .
Case Studies
Several case studies have documented the effectiveness of compounds structurally related to this compound:
- Study on MCF-7 Cells : A study demonstrated that derivatives similar to this compound significantly reduced tumor growth in xenograft models.
- Combination Therapies : Research has suggested that combining this compound with traditional chemotherapeutics may enhance overall efficacy while reducing side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-containing heterocycles, which are prevalent in drug discovery due to their bioisosteric properties and versatility in hydrogen bonding. Below is a comparative analysis with structurally related compounds:
Key Observations:
Sulfonamide vs. Carboxamide Bioactivity : The thiophene-2-sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to carboxylic acid analogues, which are more common in kinase inhibitors.
Carbamoyl Substitution : The 3-carbamoyl group likely contributes to hydrogen-bonding interactions, analogous to COX-2 inhibitors like celecoxib, where a sulfonamide-carbamoyl motif is critical for selectivity .
Pharmacokinetic and Physicochemical Comparisons
While experimental data for the target compound are lacking, trends from similar molecules suggest:
- LogP : Estimated logP ~3.2 (moderate lipophilicity due to the sulfonamide and carboxamide groups).
- Solubility : Likely poor aqueous solubility (common for fused bicyclic sulfonamides), necessitating formulation optimization.
- Metabolic Stability : Piperidine sulfonamides are often susceptible to CYP3A4-mediated oxidation, but the methyl group on the tetrahydrobenzo[b]thiophene may sterically hinder degradation.
Research Findings and Limitations
Current literature lacks explicit pharmacological or crystallographic data for the target compound. However, structural insights can be inferred:
- Crystallographic Analysis : Tools like SHELX and ring-puckering coordinates could elucidate conformational preferences of the tetrahydrobenzo[b]thiophene and piperidine rings, critical for understanding binding modes.
- Structure Validation : Rigorous validation (e.g., using PLATON ) is essential to confirm the absence of crystallographic disorders or incorrect bond assignments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
